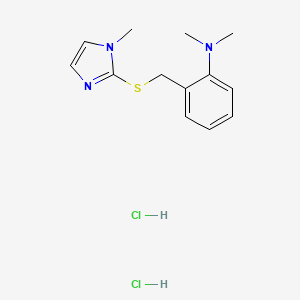
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound that features a benzanamine core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps. The initial step often includes the formation of the benzanamine core, followed by the introduction of the N,N-dimethyl groups. The imidazole ring is then attached through a thioether linkage. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzanamine derivatives and imidazole-containing molecules. Examples are:
- Benzanamine, N,N-dimethyl-2-(((1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, monohydrochloride
Uniqueness
What sets benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the imidazole ring and the thioether linkage allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
123824-02-2 |
|---|---|
Formule moléculaire |
C13H19Cl2N3S |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(1-methylimidazol-2-yl)sulfanylmethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C13H17N3S.2ClH/c1-15(2)12-7-5-4-6-11(12)10-17-13-14-8-9-16(13)3;;/h4-9H,10H2,1-3H3;2*1H |
Clé InChI |
QBWLJGGVBJRJIE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCC2=CC=CC=C2N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


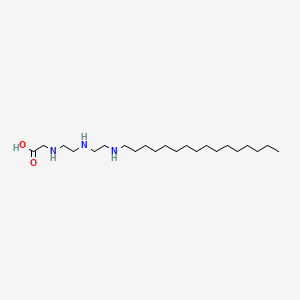
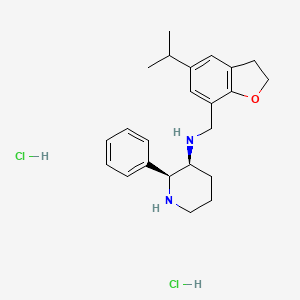
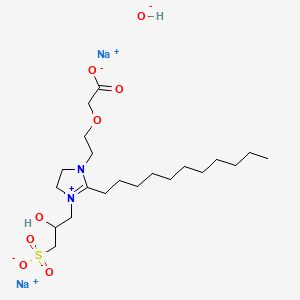
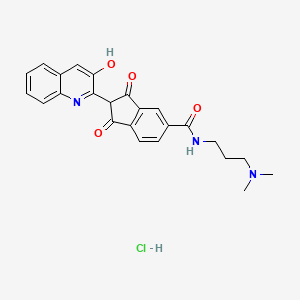

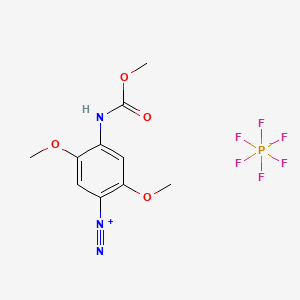
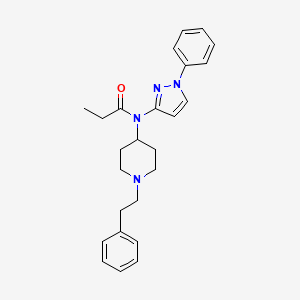
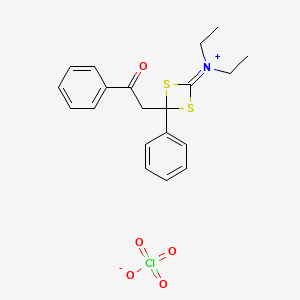
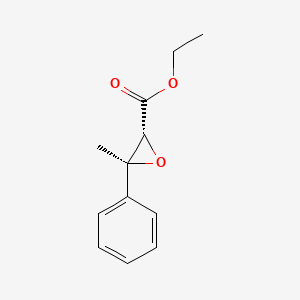
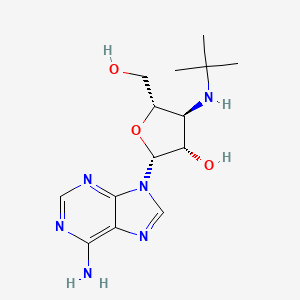
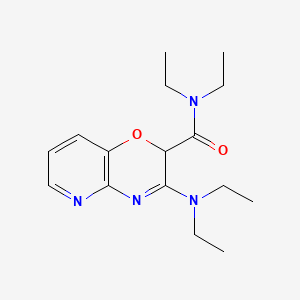
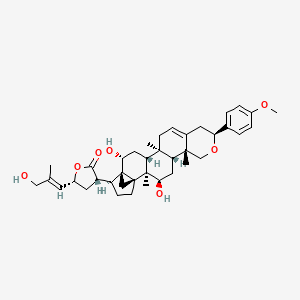

![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
